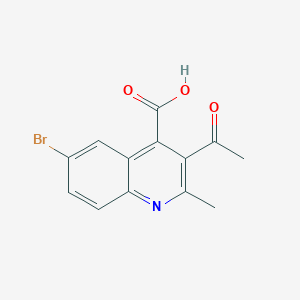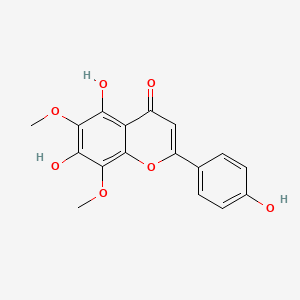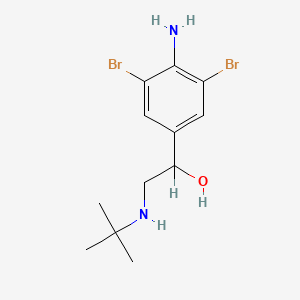
3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-6-bromo-2-methyl-4-quinolinecarboxylic acid is a member of quinolines.
Scientific Research Applications
Synthesis and Use in Fluorescent Brightening Agents
Research has explored the synthesis of various quinoline derivatives, including 2-aryl-6-bromoquinolines, which are structurally related to 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid. These compounds have been studied for their potential use as fluorescent brightening agents. The synthesis involves condensation reactions followed by various chemical transformations, indicating a broad scope for chemical manipulation and application in material science (Rangnekar & Shenoy, 1987).
Novel Synthesis Methods
There is ongoing research into developing novel synthesis methods for quinoline carboxylic acids and their derivatives. Studies focus on different reaction conditions and starting materials to optimize the synthesis process. This research has implications for the large-scale production and industrial application of these compounds (Raveglia et al., 1997).
Photolabile Protecting Groups
A study on brominated hydroxyquinoline, which shares structural similarity with 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid, describes its use as a photolabile protecting group. These groups are essential in photochemistry and have applications in developing light-sensitive materials, including biological messengers (Fedoryak & Dore, 2002).
Supramolecular Architectures
Research into the noncovalent interactions between quinoline derivatives and carboxylic acids has been conducted. This study is significant for understanding how these compounds can form complex supramolecular structures, which have applications in materials science and nanotechnology (Gao et al., 2014).
Catalysis and Functionalization
Studies have been conducted on the auxiliary-assisted, palladium-catalyzed arylation and alkylation of C-H bonds in carboxylic acid derivatives. This research is crucial for developing new methods in catalysis and functionalization, which can be applied to a wide range of chemical syntheses (Shabashov & Daugulis, 2010).
properties
Product Name |
3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid |
|---|---|
Molecular Formula |
C13H10BrNO3 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
3-acetyl-6-bromo-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c1-6-11(7(2)16)12(13(17)18)9-5-8(14)3-4-10(9)15-6/h3-5H,1-2H3,(H,17,18) |
InChI Key |
NYMTZNXTKIERCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)




